molecular formula C14H13NO5 B1305792 (3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid CAS No. 220128-11-0

(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid

Cat. No. B1305792
CAS RN: 220128-11-0
M. Wt: 275.26 g/mol
InChI Key: MGJBYEARFYIWTC-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of pyrrole, a five-membered heterocyclic compound, which is known for its role in various biological activities. The structure of the compound suggests the presence of acetyl, hydroxy, and phenyl groups attached to the pyrrole ring, which could potentially affect its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been described in the literature. For instance, a method for synthesizing acetyl derivatives of pyrano[3,2-c]pyridine-diones, which share some structural similarities with the target compound, involves refluxing in a mixture of acetic acid and polyphosphoric acid, leading to excellent yields . Additionally, a three-component condensation process has been developed for the synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which might be adaptable for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, a diphenylpyrrole derivative crystallizes with acetic acid and exhibits extensive hydrogen bonding, which could be indicative of the behavior of similar compounds . The crystal structure of another complex molecule containing a pyranoid ring with acetyl groups has been determined, suggesting that the stability of such compounds can be attributed to their conformation and substitution pattern .

Chemical Reactions Analysis

The reactivity of pyrrole derivatives can vary significantly depending on their substitution pattern. Acetyl and iodo derivatives of pyrano[3,2-c]pyridine-diones have been synthesized, indicating that the acetyl group can be introduced successfully in the presence of other functional groups . The three-component condensation method mentioned earlier also highlights the versatility of pyrrole derivatives in forming a wide array of compounds under different reaction conditions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not directly reported, the properties of similar compounds can provide some insights. The extensive hydrogen bonding observed in diphenylpyrrole derivatives suggests that the compound may have a high melting point and potentially good solubility in polar solvents due to potential hydrogen bonding . The crystalline structure of related compounds also indicates that they may have well-defined melting points and could be characterized by X-ray crystallography .

Safety And Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-8(16)11-12(9-5-3-2-4-6-9)15(7-10(17)18)14(20)13(11)19/h2-6,12,19H,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJBYEARFYIWTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386674
Record name (3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid

CAS RN

220128-11-0
Record name (3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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